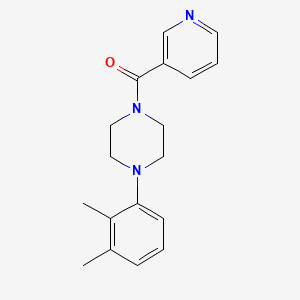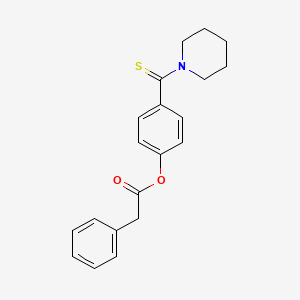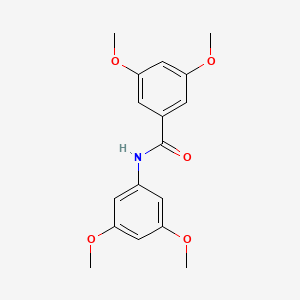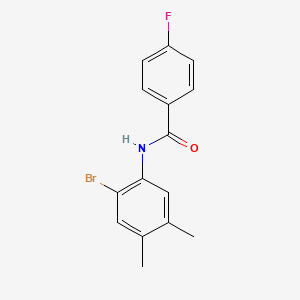
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide, also known as BDF-8638, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has been implicated in the development and progression of several diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, BDF-8638 has attracted considerable attention as a potential therapeutic agent for these diseases.
作用機序
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates the activity of many signaling pathways involved in cell growth, survival, and differentiation. CK2 has been shown to be overexpressed and hyperactivated in many cancer types, making it an attractive target for cancer therapy. N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide binds to the ATP-binding site of CK2 and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it inhibits the phosphorylation of key proteins involved in cell cycle regulation, DNA repair, and survival, leading to cell cycle arrest and apoptosis. In neurons, N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide protects against oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
実験室実験の利点と制限
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for CK2, its well-characterized mechanism of action, and its availability as a pure compound. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, its effects may vary depending on the cell type and experimental conditions used, which can complicate the interpretation of results.
将来の方向性
Several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide can be identified, including:
1. Investigation of its efficacy and safety in preclinical and clinical trials for cancer and neurodegenerative disorders.
2. Development of novel derivatives with improved pharmacokinetic properties and selectivity for CK2.
3. Exploration of its potential applications in other diseases, such as inflammation, autoimmune disorders, and infectious diseases.
4. Elucidation of its molecular targets and downstream signaling pathways to better understand its mechanism of action and potential side effects.
5. Investigation of its combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome drug resistance.
合成法
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethylphenylamine with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide has been found to protect neurons from oxidative stress and reduce inflammation. In addition, it has been investigated for its potential anti-inflammatory and immunomodulatory effects in several inflammatory diseases.
特性
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-7-13(16)14(8-10(9)2)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKXBZTNMHCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethylphenyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)
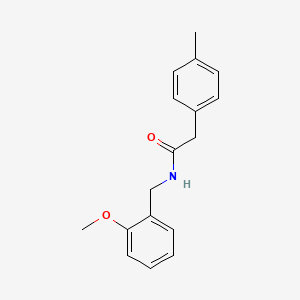
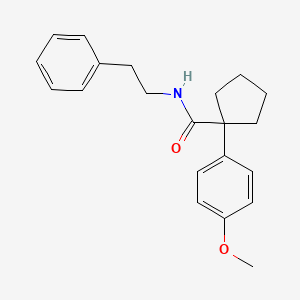
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)
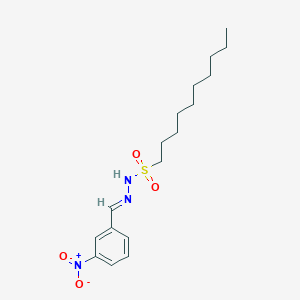
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
